3-Aminobenzoic-d4 Acid Methyl Ester
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Overview
Description
3-Aminobenzoic-d4 Acid Methyl Ester is a deuterium-labeled compound with the molecular formula C8H5D4NO2 and a molecular weight of 155.19 g/mol . This compound is a stable isotope-labeled derivative of 3-Aminobenzoic Acid Methyl Ester, where four hydrogen atoms are replaced by deuterium atoms. It is primarily used in research and analytical applications due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzoic-d4 Acid Methyl Ester typically involves the esterification of 3-Aminobenzoic-d4 Acid with methanol in the presence of an acid catalyst. One common method involves using trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to obtain the desired ester . The reaction conditions are mild, and the process yields good to excellent results.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of deuterium-labeled starting materials and optimized reaction conditions ensures high purity and yield. The process involves strict quality control measures to maintain the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzoic-d4 Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitrobenzoic-d4 Acid Methyl Ester.
Reduction: 3-Aminobenzyl-d4 Alcohol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
3-Aminobenzoic-d4 Acid Methyl Ester is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes where isotopic labeling is required for tracking and analysis
Mechanism of Action
The mechanism of action of 3-Aminobenzoic-d4 Acid Methyl Ester involves its incorporation into various biochemical pathways due to its structural similarity to naturally occurring compounds. The deuterium labeling allows for precise tracking and analysis of its interactions and transformations within these pathways. The molecular targets and pathways involved depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic Acid Methyl Ester: The non-deuterated analog of 3-Aminobenzoic-d4 Acid Methyl Ester.
4-Aminobenzoic Acid Methyl Ester: A positional isomer with the amino group at the para position.
2-Aminobenzoic Acid Methyl Ester: Another positional isomer with the amino group at the ortho position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for precise tracking and analysis in various analytical techniques, making it a valuable tool in scientific research .
Properties
IUPAC Name |
methyl 3-amino-2,4,5,6-tetradeuteriobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDNXXPBYLGWOS-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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